

Synucleozid-2.0 Binding Site on SNCA mRNA: A Technical Guide

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Compound of Interest

Compound Name: **Synucleozid-2.0**

Cat. No.: **B3615608**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site and mechanism of action of **Synucleozid-2.0**, a small molecule inhibitor of α -synuclein (SNCA) translation. The information presented herein is intended to support further research and drug development efforts targeting SNCA mRNA for the treatment of synucleinopathies, such as Parkinson's disease.

Executive Summary

Synucleozid-2.0 is a drug-like small molecule that selectively inhibits the translation of α -synuclein by binding to a specific structural element within the 5' untranslated region (5'UTR) of the SNCA messenger RNA (mRNA).^{[1][2][3]} This interaction prevents the proper assembly of ribosomes on the mRNA, leading to a dose-dependent reduction in the synthesis of the α -synuclein protein.^{[2][3][4][5][6]} This guide details the precise binding location, the key structural features of the RNA target, and the experimental methodologies used to elucidate this interaction.

The SNCA mRNA Binding Site of Synucleozid-2.0

The primary binding site of **Synucleozid-2.0** is the iron-responsive element (IRE) located in the 5'UTR of the SNCA mRNA.^{[1][2][7]} The IRE is a conserved hairpin structure that is crucial for the regulation of SNCA translation.

Structural Specificity

Experimental evidence points to a highly specific interaction between **Synucleozid-2.0** and a distinct structural motif within the SNCA IRE. The key features of this binding site include:

- An Adenosine Bulge: The primary recognition site is a single adenosine (A) bulge within the hairpin structure of the IRE.[7][8]
- Surrounding Base Pairs: The nucleotides flanking the A bulge are also critical for the binding of **Synucleozid-2.0**.[7]

Mutational analysis has confirmed the importance of this A bulge. Altering the A bulge to an AU pair resulted in a significant, 12-fold reduction in the binding affinity of **Synucleozid-2.0**, underscoring the specificity of this interaction.[5][7] It is noteworthy that **Synucleozid-2.0** shares the same binding site as its predecessor, Synucleozid-1.0.[5]

Quantitative Binding and Activity Data

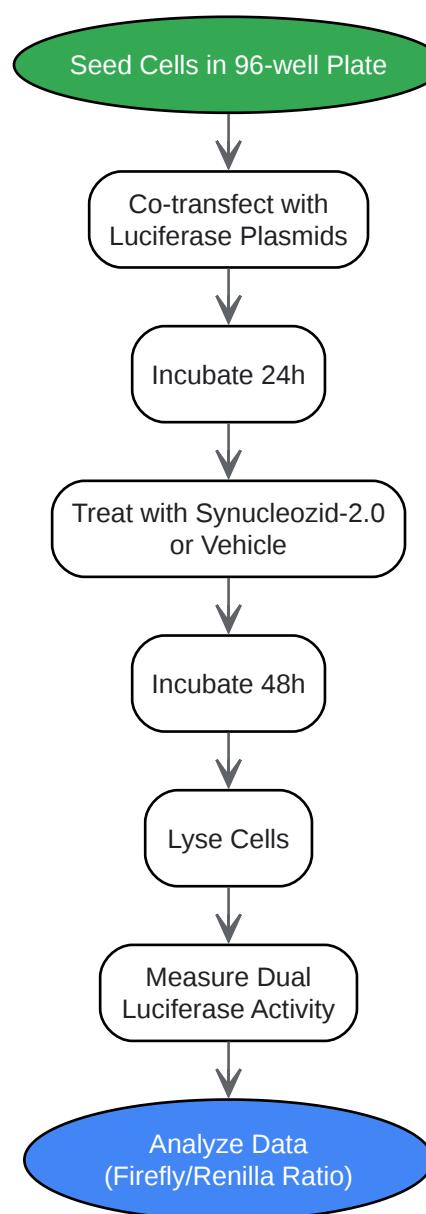
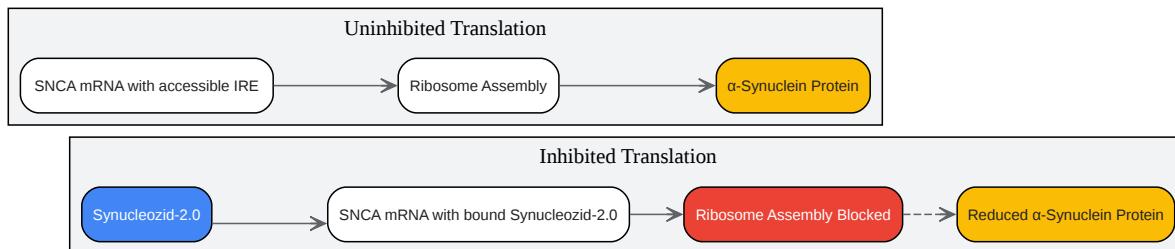
The interaction of **Synucleozid-2.0** with the SNCA mRNA and its subsequent effect on protein translation have been quantified through various assays.

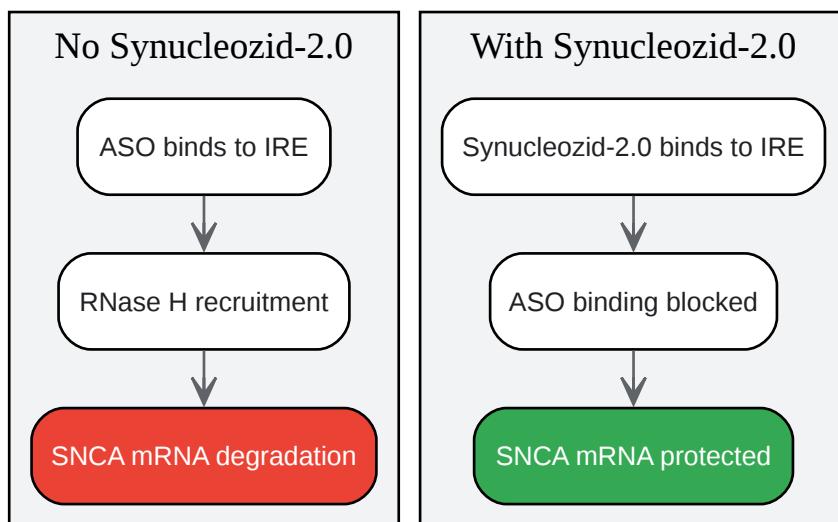
Parameter	Value	Cell Line/System	Description
IC50	~2 μ M	SH-SY5Y	Concentration of Synucleozid-2.0 that inhibits 50% of SNCA translation.[2][5][7]
Competitive Kd	1.5 \pm 0.3 μ M	In vitro	Dissociation constant for the binding of the related compound "Synucleozid" to the SNCA IRE, determined by competition assay.[9]
EC50	2.7 \pm 0.4 μ M	In vitro	Effective concentration of "Synucleozid" to achieve 50% binding to a 2-aminopurine labeled SNCA IRE.[9]
Thermal Stabilization (ΔT_m)	+4 °C	In vitro	Increase in the melting temperature of the wild-type SNCA IRE upon binding of Synucleozid-2.0.[5]
Thermodynamic Stabilization ($\Delta\Delta G^{\circ}37$)	-0.34 kcal/mol	In vitro	Change in Gibbs free energy of the SNCA IRE upon binding of Synucleozid-2.0, indicating stabilization. [5]

Mechanism of Action

Synucleozid-2.0 exerts its inhibitory effect by preventing the assembly of the ribosomal machinery onto the SNCA mRNA.[2][3][5] By binding to and stabilizing the IRE structure, the

small molecule likely induces a conformational change that is incompatible with the binding of initiation factors and the 40S ribosomal subunit, thus stalling the initiation of translation. This mechanism is supported by polysome profiling experiments which show a decrease in SNCA mRNA associated with active polysomes and a concurrent increase in its association with incomplete ribosome precursors upon treatment with the parent compound, Synucleozid.^[8] Importantly, **Synucleozid-2.0** does not induce the degradation of SNCA mRNA.^{[5][8]}





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